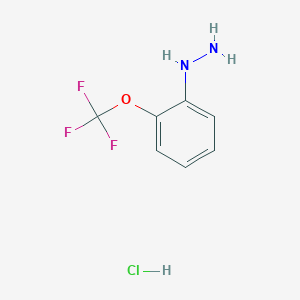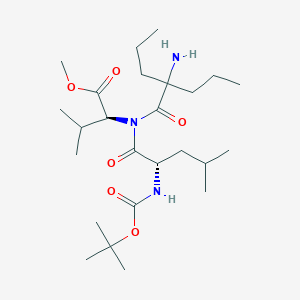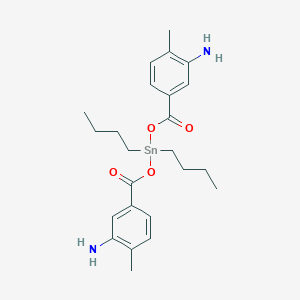![molecular formula C22H26O6 B142525 [4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate CAS No. 113136-37-1](/img/structure/B142525.png)
[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate (4-APHA) is a synthetic compound that has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. 4-APHA is of particular interest due to its ability to interact with several biological targets, including enzymes and receptors, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Novel Derivatives Synthesis: Novel p-hydroxycinnamic acid amides have been synthesized, and their interactions with bovine serum albumin were investigated, demonstrating the potential for such compounds in studying protein-binding dynamics (Meng et al., 2012).
- Conducting Polymers: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its polymers were synthesized, exploring their applications in electronics due to their conducting properties (Bingöl et al., 2005).
Biological Activity and Pharmacological Potential
- Antioxidant Activity: Geranylated phenolic constituents from Artocarpus nobilis fruits were identified, some of which showed strong antioxidant activity, indicating the therapeutic potential of phenolic derivatives (Jayasinghe et al., 2006).
- Electroactive Polymer Synthesis: The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization were explored for their potential in creating electroactive materials (Kaya & Aydın, 2012).
Chemical Interactions and Molecular Docking
- Molecular Docking Studies: Novel 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones were synthesized and evaluated as tyrosyl-tRNA synthetase inhibitors, highlighting the role of molecular docking in identifying potential antibacterial agents (Sun et al., 2014).
Propriétés
IUPAC Name |
[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULPQTSAZXYMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

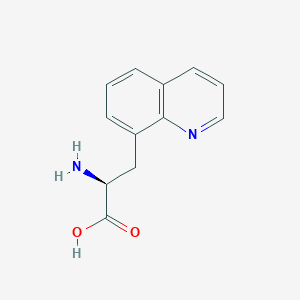
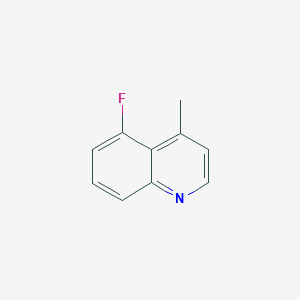
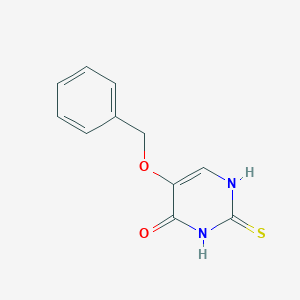

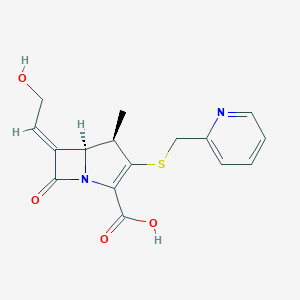
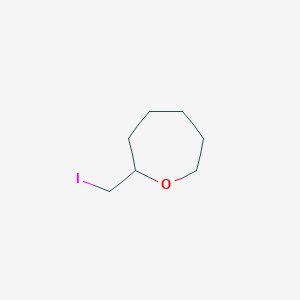
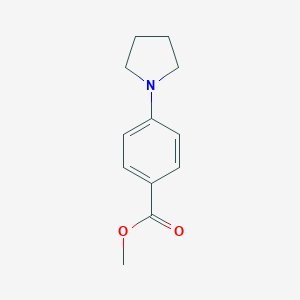
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
